Product packaging for 2-Pyrimidin-4-yl-nicotinic acid(Cat. No.:)

2-Pyrimidin-4-yl-nicotinic acid

Cat. No.: B11895935
M. Wt: 201.18 g/mol
InChI Key: DNUSEHOQLBQBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrimidin-4-yl-nicotinic acid is a novel heterocyclic compound designed for research purposes, featuring a molecular framework that combines pyrimidine and nicotinic acid pharmacophores. This structure is of significant interest in medicinal chemistry for developing new therapeutic agents. Compounds with this hybrid scaffold have demonstrated promising biological activities in preclinical research, particularly as potent antifibrotic agents. Research on analogous structures has shown efficacy in inhibiting the proliferation of activated hepatic stellate cells (HSC-T6), which are key drivers in the pathogenesis of liver fibrosis . The mechanism of action is believed to involve the inhibition of key fibrotic processes, including the expression of collagen type I alpha 1 (COL1A1) and the reduction of hydroxyproline content in cell culture models, indicating a potential to disrupt the synthesis and deposition of extracellular matrix proteins . Furthermore, the nicotinic acid core is associated with anti-inflammatory properties, which may contribute to the compound's overall research value . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3O2 B11895935 2-Pyrimidin-4-yl-nicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

2-pyrimidin-4-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H7N3O2/c14-10(15)7-2-1-4-12-9(7)8-3-5-11-6-13-8/h1-6H,(H,14,15)

InChI Key

DNUSEHOQLBQBRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=NC=NC=C2)C(=O)O

Origin of Product

United States

Molecular Design and Structure Activity Relationship Sar Studies of 2 Pyrimidin 4 Yl Nicotinic Acid Derivatives

Elucidation of Key Structural Features Dictating Biological Activity

The biological activity of 2-pyrimidin-4-yl-nicotinic acid derivatives is intricately linked to the specific chemical groups attached to its core structure. The strategic modification of the pyrimidine (B1678525) ring and the nicotinic acid moiety, along with the nature of any linking groups, profoundly influences the pharmacological profile, potency, and receptor selectivity of these compounds.

Impact of Pyrimidine Substitutions on Pharmacological Profile and Potency

The pyrimidine ring serves as a crucial anchor for interacting with various biological targets, and substitutions at its different positions are a key strategy for modulating pharmacological activity. nih.gov The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often leads to improved pharmacokinetic and pharmacodynamic properties. nih.gov

Research on 2,4-disubstituted pyrimidine derivatives has demonstrated that varying the steric and electronic properties of substituents at the C-2 and C-4 positions can lead to the development of potent and selective inhibitors for various enzymes. For instance, in a series of compounds designed as cholinesterase and Aβ-aggregation inhibitors, specific substitutions on the pyrimidine ring were critical for activity. nih.gov One derivative, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine , was identified as a potent inhibitor of acetylcholinesterase (AChE), while another, 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine , showed high potency and selectivity for butyrylcholinesterase (BuChE). nih.gov

Furthermore, the 2,4-di(arylamino)pyrimidine core is a recognized scaffold for inhibitors of mutant EGFR kinases. nih.gov The substitution pattern on the pyrimidine ring plays a pivotal role in maintaining activity against these targets. For example, the nucleophilic aromatic substitution at the C4 position of 2,4,5-trichloropyrimidine (B44654) with various anilines is a key step in synthesizing potent antitubercular agents. nih.gov

In the context of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, modifications at the C2 and C6 positions of a pyrimidine-4-carboxamide (B1289416) core significantly impacted potency. nih.gov Replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine at the C6 position led to a 10-fold increase in activity, highlighting the importance of specific heterocyclic substitutions for optimal interaction with the enzyme's active site. nih.gov

Role of the Nicotinic Acid Moiety in Ligand-Target Interactions and Receptor Selectivity

The carboxyl group of the nicotinic acid moiety is a key feature, often involved in crucial hydrogen bonding interactions within the receptor binding pocket. Modifications of this group can drastically alter the compound's affinity and efficacy. For instance, the esterification of nicotinic acid and subsequent derivatization have been explored to create compounds with various biological activities, including insecticidal and anti-tuberculosis effects.

In the development of nicotinic acid receptor (NAR) agonists, SAR studies have focused on modifications of a pyrimidinedione core, which is structurally related to the 2-pyrimidin-4-yl scaffold. nih.gov These studies have shown that the nature of ether substituents on the core structure can significantly influence the in vitro activity, with some derivatives showing improved potency compared to nicotinic acid itself. nih.gov The carboxylic acid function of the nicotinic acid moiety is essential for the activity of these agonists.

Influence of Linker Chemistry and Conformational Preferences on Activity

The stability of the linker is also a crucial factor, particularly in the design of antibody-drug conjugates (ADCs) where the linker's role is to remain stable in circulation and release the active drug at the target site. researchgate.net For instance, the use of a bromoacetamidecaproyl (bac) linker instead of a maleimidocaproyl (mc) linker has been shown to increase the plasma stability of thioether ADCs. researchgate.net

Conformational restriction is another important aspect of linker design. By introducing rigid elements into the linker, the conformational flexibility of the molecule can be reduced, which can lead to a more favorable binding entropy and increased potency. An example of this is the replacement of a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine, which resulted in a 3-fold increase in the inhibitory potency of a series of NAPE-PLD inhibitors. nih.gov This highlights how controlling the conformational preferences of the molecule can be a powerful strategy for optimizing biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for understanding the key molecular features that drive activity and for predicting the potency of new, unsynthesized molecules.

Development and Validation of Predictive QSAR Models for Biological Efficacy

The development of a robust and predictive QSAR model is a multi-step process that involves careful selection of a dataset of compounds with known biological activities, calculation of molecular descriptors, and the application of statistical methods to build and validate the model. nih.govresearchgate.net

Several statistical methods are employed in QSAR model development, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.gov For a series of furopyrimidine and thienopyrimidine derivatives targeting the VEGFR-2 receptor, both MLR and ANN models were developed. The ANN model demonstrated superior predictive power, with a coefficient of determination (R²) of 0.998, compared to the MLR model's R² of 0.889. nih.gov

Validation is a critical step to ensure the reliability and predictive capacity of a QSAR model. nih.govresearchgate.net This is typically done through internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a separate test set of compounds (predictive R², R²pred). mdpi.comresearchgate.net A robust QSAR model for piperazine (B1678402) and keto piperazine renin inhibitors was developed with a high correlation coefficient (R² = 0.846), cross-validation coefficient (Q² = 0.818), and predictive R² (R²pred = 0.821). researchgate.net

For a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives with cytotoxic activities, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were established. nih.gov The CoMSIA model showed good predictive ability with a q² of 0.706 and an r² of 0.947, providing a tool for the rational design of new potent and selective cytotoxic agents. nih.gov

Identification of Key Molecular Descriptors Correlating with Observed Activity

A crucial outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. wiley.comresearchgate.net These descriptors are numerical representations of various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

In the QSAR study of piperazine and keto piperazine renin inhibitors, constitutional descriptors, including the sum of atomic van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO), were found to play a vital role in the binding of the ligands to the renin enzyme. researchgate.net

For a series of 15-lipoxygenase (15-LOX) inhibitors, QSAR models were built using a combination of Multilevel Neighborhoods of Atoms (MNA) and Quantitative Neighborhoods of Atoms (QNA) descriptors, along with whole-molecule descriptors like topological length, topological volume, and lipophilicity. mdpi.com These models successfully predicted the inhibitory activity of the compounds.

In another study on isothiazole (B42339) derivatives as HCV NS5B polymerase inhibitors, QSAR modeling identified four key descriptors that established a reliable relationship with the anti-HCV activity. nih.gov The analysis of these descriptors provides insights into the structural requirements for potent inhibition of the viral polymerase.

The contour maps generated from 3D-QSAR studies, such as CoMFA and CoMSIA, provide a visual representation of the regions around the molecule where specific properties are favorable or unfavorable for activity. For the thieno[3,2-d]pyrimidine (B1254671) derivatives, these maps indicated the importance of steric, electrostatic, and hydrophobic fields for cytotoxic activity, guiding the design of new analogs with enhanced potency. nih.gov

Interactive Data Table: QSAR Model Validation Parameters

Model TypeTargetR²predReference
ANNVEGFR-20.998-- nih.gov
MLRVEGFR-20.889-- nih.gov
MLRRenin0.8460.8180.821 researchgate.net
CoMFACytotoxicity0.9370.436- nih.gov
CoMSIACytotoxicity0.9470.706- nih.gov

Rational Design Principles for Lead Optimization and Analogue Generation

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to optimize the biological activity of a lead compound through targeted modifications of its chemical structure. For derivatives of this compound, several key principles guide this process.

The fundamental approach often involves identifying a lead compound and then creating a library of analogues by modifying specific substituents on the pyrimidine and pyridine (B92270) rings. The goal is to enhance potency, selectivity, and pharmacokinetic properties. For instance, in the development of antifibrotic agents, researchers have synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives to evaluate their biological activities. nih.govresearchgate.net

A common strategy is the modification of a carboxamide group attached to the pyrimidine ring. By introducing various substituted benzylamines, chemists can explore the impact of different electronic and steric properties on the molecule's interaction with its biological target. For example, the synthesis of 6-(5-((substituted-benzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid derivatives allows for a systematic SAR study. nih.gov

Key principles for lead optimization include:

Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar physical or chemical properties can improve a compound's profile. For example, a morpholine substituent might be exchanged for an (S)-3-hydroxypyrrolidine to reduce lipophilicity and potentially increase activity. nih.gov

Conformational Restriction: Limiting the flexibility of a molecule by introducing cyclic structures can lock it into a more active conformation, thereby increasing potency. An example of this is the replacement of an N-methylphenethylamine group with an (S)-3-phenylpiperidine, which has been shown to increase inhibitory potency. nih.gov

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different analogues will bind. This allows for the design of compounds with improved interactions with key amino acid residues in the binding site. nih.gov

Scaffold Hopping: In some cases, the core scaffold itself may be modified to discover new chemical classes with similar biological activity but potentially better properties. This can lead to the identification of novel intellectual property. nih.gov

The optimization process is iterative. The biological data obtained from each round of analogue synthesis and testing informs the design of the next generation of compounds. This cycle of design, synthesis, and testing is repeated until a candidate with the desired profile is identified.

Research Findings from Analogue Studies

In a study focused on developing anti-fibrotic agents, a series of 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated. nih.govresearchgate.net The lead compounds were identified by their ability to inhibit the proliferation of hepatic stellate cells. The following table summarizes the activity of several key analogues.

Compound IDR-group on Carbamoyl (B1232498)IC₅₀ (µM)
13a 4-fluorobenzyl-
13b 4-chlorobenzyl-
13d 4-methylbenzyl-
13e 4-methoxybenzyl-
13g 3-methylbenzyl-
12m p-tolyl45.69
12q 3,4-difluorophenyl45.81

Data sourced from a study on novel 2-(pyridin-2-yl) pyrimidine derivatives. nih.govresearchgate.net The IC₅₀ values represent the concentration required to inhibit 50% of the biological process.

The data reveals that substitutions on the benzyl (B1604629) ring of the carbamoyl moiety significantly influence the anti-fibrotic activity. Compounds 12m and 12q emerged as the most potent in this particular study, with IC₅₀ values of 45.69 µM and 45.81 µM, respectively. nih.govresearchgate.net These findings highlight the sensitivity of the biological target to the electronic and steric nature of the substituent at this position. The similar high activity of the p-tolyl and 3,4-difluorophenyl groups suggests that a combination of size and electronic effects contributes to optimal binding. nih.govresearchgate.net

Further analysis of the SAR indicates that the nicotinic acid portion of the molecule is also crucial for activity. The carboxylic acid group is often a key interaction point with biological targets, forming hydrogen bonds or ionic interactions.

The process of lead optimization is not solely focused on potency. Other critical factors include metabolic stability, solubility, and potential off-target effects. nih.gov Therefore, a successful drug discovery program requires a multi-parameter optimization approach to balance these various properties.

Mechanistic Pharmacology and Biological Target Elucidation of 2 Pyrimidin 4 Yl Nicotinic Acid

Investigation of Molecular Mechanisms of Action

The molecular mechanisms of action for 2-pyrimidin-4-yl-nicotinic acid and its analogs are multifaceted, involving interactions with various enzymes and receptors that play crucial roles in cellular metabolism and signaling.

Enzyme Inhibition Potentials

Nicotinamide Phosphoribosyltransferase (NAMPT):

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD salvage pathway, which is essential for cellular energy metabolism and is overexpressed in many cancers. nih.gov This makes it an attractive target for anticancer therapies. nih.govnih.gov The inhibition of NAMPT leads to the depletion of NAD, a vital coenzyme for numerous cellular processes. nih.govsemanticscholar.org Some pyrimidine (B1678525) derivatives have been investigated as NAMPT inhibitors. For instance, FK866, an early NAMPT inhibitor, demonstrated the potential of targeting this enzyme in cancer treatment. nih.gov Studies have shown that co-administration of nicotinic acid with NAMPT inhibitors can mitigate toxicity in normal tissues, as they can utilize the alternative Preiss-Handler pathway for NAD synthesis via nicotinic acid phosphoribosyltransferase (NAPRT). nih.govnih.govsemanticscholar.org However, this can also reduce the efficacy of NAMPT inhibitors in NAPRT1-deficient tumors. nih.govresearchgate.net Notably, 2-hydroxynicotinic acid has been identified as an inhibitor of NAPRT. mdpi.com

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD):

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids. researchgate.netwikipedia.org NAPE-PLD catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs. wikipedia.orgnih.gov Given the role of NAEs in various physiological processes, NAPE-PLD has emerged as a therapeutic target. While some sulfonamide derivatives have been identified as NAPE-PLD inhibitors, there is ongoing research into pyrimidine-based inhibitors. researchgate.netnih.gov For example, a series of pyrimidine-4-carboxamides have been explored for their NAPE-PLD inhibitory activity. researchgate.net

Diacylglycerol O-acyltransferase 2 (DGAT2):

Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme in the synthesis of triglycerides. nih.gov Inhibition of DGAT2 is a potential strategy for managing conditions like hypertriglyceridemia and non-alcoholic fatty liver disease. nih.govnih.gov Nicotinic acid has been shown to directly and noncompetitively inhibit DGAT2 activity, leading to a reduction in triglyceride synthesis. nih.gov This effect is selective for DGAT2, with no significant inhibition of DGAT1 observed. nih.gov The inhibitory concentration (IC50) of niacin for DGAT activity was found to be 0.1 mM. nih.gov

Enzyme TargetEffect of Pyrimidine-related CompoundsKey Findings
NAMPT InhibitionCertain pyrimidine derivatives act as inhibitors, leading to NAD depletion. Co-administration with nicotinic acid can have complex effects on efficacy and toxicity. nih.govnih.govsemanticscholar.org
NAPE-PLD InhibitionPyrimidine-4-carboxamides have been investigated as potential inhibitors. researchgate.net
DGAT2 InhibitionNicotinic acid directly and noncompetitively inhibits DGAT2, reducing triglyceride synthesis. nih.gov

Receptor Ligand Activity

G-Protein Coupled Receptors (GPR109a/HCA2):

GPR109A, also known as HCA2, is a G-protein coupled receptor that is activated by nicotinic acid (niacin) and the endogenous ligand β-hydroxybutyrate. nih.govmdpi.comelsevierpure.com The activation of GPR109A by niacin is responsible for some of its therapeutic effects, including its impact on lipid metabolism. nih.govmdpi.com This interaction has also been linked to anti-inflammatory effects in the colon and vasculature. nih.govelsevierpure.com The binding of agonists like nicotinic acid to GPR109A involves key residues within the transmembrane helices of the receptor. mdpi.com The development of pyrazolopyrimidine-based allosteric agonists for GPR109A highlights the potential for modulating this receptor's activity. nih.gov

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs):

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems. nih.govnih.govwikipedia.org These receptors are pentameric structures composed of various α and β subunits, leading to a diversity of receptor subtypes with different pharmacological properties. nih.govnih.gov While the primary ligand for these receptors is acetylcholine, they are also the target of nicotine. wikipedia.orgkegg.jp The α4β2 and α7 subtypes are the most common in the central nervous system. nih.govnih.gov The interaction of ligands with nAChRs can modulate neurotransmitter release and neuronal excitability. nih.govkegg.jp The study of cytisine (B100878) derivatives at the α4β2 nAChR provides insights into the binding of various agonists to this receptor subtype. acs.org

Modulation of Specific Cellular Pathways and Signaling Cascades

The interaction of this compound and related compounds with their molecular targets can trigger a cascade of downstream signaling events. For instance, the activation of GPR109A by niacin can lead to both G-protein-mediated and β-arrestin-dependent signaling pathways. nih.gov In the context of cancer, the inhibition of NAMPT by pyrimidine-based compounds can disrupt NAD-dependent pathways, impacting cellular energy and survival. nih.govnih.gov Furthermore, the inhibition of pyrimidine biosynthesis has been shown to suppress viral growth by stimulating innate immunity, indicating a link between this metabolic pathway and antiviral responses. nih.gov The modulation of nAChRs can influence various signaling pathways, including those involved in dopamine (B1211576) release in the brain's reward centers. kegg.jp

In Vitro Pharmacological Characterization of this compound and its Analogs

Anti-fibrotic Activity Evaluation in Cellular Models

Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading to organ dysfunction. The anti-fibrotic potential of pyrimidine derivatives has been investigated in various cellular models. For instance, pyrazolo[3,4-d]pyrimidine-based compounds have demonstrated therapeutic effects against liver fibrosis in rat models by reducing oxidative stress and pro-inflammatory and profibrogenic cytokines. nih.gov These compounds were able to decrease malondialdehyde (MDA) levels while increasing glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD) levels. nih.gov Another compound, pirfenidone, which contains a pyridone structure, has shown significant anti-inflammatory and anti-fibrotic effects in models of idiopathic pulmonary fibrosis and other fibrotic diseases. nih.gov

Antimicrobial and Antifungal Spectrum Analysis using Agar Diffusion and Microdilution Assays

A variety of pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. In one study, a series of novel pyrimidine and pyrimidopyrimidine analogs were tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans and Aspergillus flavus). nih.gov Several of these compounds exhibited excellent antimicrobial activities when compared to standard drugs like ampicillin (B1664943) and clotrimazole. nih.gov Another study focused on nicotinic acid derivatives, specifically acylhydrazones and 1,3,4-oxadiazoles. nih.gov Certain acylhydrazone derivatives showed promising activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 1.95 µg/mL against Staphylococcus epidermidis. nih.gov One compound also demonstrated notable activity against a methicillin-resistant Staphylococcus aureus (MRSA) strain with an MIC of 7.81 µg/mL. nih.gov

Compound ClassOrganismActivity (MIC)Reference
Acylhydrazone of nicotinic acidStaphylococcus epidermidis ATCC 122281.95 µg/mL nih.gov
Acylhydrazone of nicotinic acidStaphylococcus aureus ATCC 43300 (MRSA)7.81 µg/mL nih.gov
Acylhydrazone of nicotinic acidBacillus subtilis ATCC 66337.81 µg/mL nih.gov
Acylhydrazone of nicotinic acidStaphylococcus aureus ATCC 65387.81 µg/mL nih.gov

Anti-cancer and Cytotoxicity Profiling against Human Cancer Cell Lines (e.g., MCF-7, HeLa, HCT-116)

There is currently no publicly available research detailing the anti-cancer or cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), or HCT-116 (colon cancer). While numerous studies have explored the anti-proliferative activities of various other pyrimidine and pyridine (B92270) derivatives against these cell lines, specific data for this compound is absent from the scientific record. nih.govnih.govnih.govnih.govnih.govmdpi.com

Antiviral Efficacy Assessment in Relevant Cell Culture Systems

An assessment of the antiviral efficacy of this compound in any relevant cell culture system has not been reported in the available scientific literature. While nicotinamide, a related compound, has been noted for its potential antiviral properties, no such investigations have been published for this compound. nih.gov

Anti-inflammatory and Antioxidant Properties Assessment

No studies have been published that specifically assess the anti-inflammatory or antioxidant properties of this compound. Research into the parent molecules, nicotinic acid and nicotinamide, has shown that they possess anti-inflammatory and antioxidant capabilities. nih.govnih.govnih.govclinmedjournals.org For instance, nicotinic acid can reduce the secretion of pro-inflammatory mediators and exhibits antioxidant effects that protect against oxidative stress-induced cell death in hepatocytes. nih.govnih.gov However, these findings cannot be directly attributed to this compound without specific experimental validation.

Specific Enzyme Activity Assays for Target Engagement

There is no information available from specific enzyme activity assays to elucidate the target engagement of this compound. Studies on related compounds, such as nicotinic acid and nicotinamide, have shown inhibitory effects on enzymes like cytochrome P450 isozymes, including CYP2D6, CYP3A4, and CYP2E1. nih.gov Furthermore, nicotinic acid is a known antagonist of the hydroxycarboxylic acid receptor 2 (HCA2). caymanchem.com However, the enzymatic targets of this compound remain uninvestigated.

Preclinical Efficacy and Pharmacodynamic Studies in Non Human Biological Systems

Evaluation in Established In Vivo Disease Models

The therapeutic potential of this chemical scaffold has been investigated in several in vivo models, particularly for its effects on cognitive function, cancer, and fibrosis.

Cognitive Deficits: Studies in mouse models of Alzheimer's disease (AD) have shown that nicotinic acid supplementation may improve cognitive capabilities. nih.gov The cognitive decline in these animal models is associated with a measurable loss of cerebral nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α4β2 subtype. ncardia.com In APP/PS2 mouse models of AD, a clear cognitive deficit was observed at 12 months of age, which coincided with a decrease in the accumulation of an α4β2 nAChR imaging probe in the brain. ncardia.com Further research in Tg2576 mouse models suggests a detrimental role for α4-containing nAChRs in the development of amyloid-β (Aβ) related neuropathology. nih.gov The administration of nicotinic acid in AD mouse models has been linked to the modulation of several key genes, including Ctnnb1, Mdm2, Crebbp, Gnb2l1/RACK1, and Pten, suggesting multiple mechanisms for its beneficial effects on cognition. nih.gov

Anti-Tumor Activity: While direct in vivo anti-tumor studies on 2-pyrimidin-4-yl-nicotinic acid are not extensively documented in available literature, the anti-cancer potential of the broader pyrido[2,3-d]pyrimidine (B1209978) scaffold has been evaluated in vitro against various human cancer cell lines. nih.govmdpi.com These studies demonstrate that certain derivatives possess potent cytotoxic activity. For instance, one derivative, 7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one (compound 5a), showed strong anticancer activity against hepatic (HepG-2), prostate (PC-3), and colon (HCT-116) cancer cell lines. nih.gov Other related derivatives have been tested against lung (A-549) and breast (MCF-7) cancer cell lines, with some showing significant inhibitory activity. mdpi.com

Anti-Fibrotic Effects: The anti-fibrotic potential of this chemical class has been demonstrated in both in vitro and in vivo models. A series of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives were assessed for their activity against immortalized rat hepatic stellate cells (HSC-T6), a key cell type in liver fibrosis. nih.gov Several of these compounds exhibited notable anti-fibrotic activity. nih.gov Furthermore, in a mouse model of thioacetamide (B46855) (TAA)-induced hepatic fibrogenesis, the administration of nicotinic acid was found to prevent fibrosis, an effect attributed to its antioxidant properties and its ability to reduce the expression of Transforming Growth Factor-beta (TGF-β).

Non-human primates (NHPs), such as macaques, are a critical resource in preclinical drug development due to their close physiological and genetic similarity to humans. ncardia.com While specific efficacy studies on this compound in NHPs are not publicly documented, these models are invaluable for the advanced assessment of related nicotinic ligands.

A key application is the use of advanced imaging techniques to study target engagement in the brain. For example, Positron Emission Tomography (PET) using the radioligand [¹⁸F]nifene has been employed in rhesus monkeys to quantify the density (Bmax) and binding affinity (KDapp) of α4β2* nAChRs, the primary target for many nicotinic compounds. nih.gov This methodology allows for the direct in vivo measurement of receptor occupancy, providing crucial data for translating drug dosage and effect from preclinical models to human clinical trials. nih.gov The use of NHPs is particularly important for compounds with high target specificity, where other animal models may not be pharmacologically relevant. mdpi.com

Pharmacodynamic Biomarker Identification and Validation in Preclinical Settings

Pharmacodynamic biomarkers are essential for demonstrating that a compound is interacting with its intended target and producing a desired biological effect.

For Cognitive Deficits: A primary biomarker is the density of cerebral α4β2 nAChRs, which can be non-invasively measured using imaging techniques like SPECT and PET. nih.govncardia.com A decrease in this receptor density is correlated with cognitive impairments in AD models. ncardia.com Additionally, changes in the expression of specific genes identified through transcriptomics, such as Ctnnb1, Mdm2, Crebbp, Gnb2l1/RACK1, and Pten, serve as molecular biomarkers of nicotinic acid's effect in the brain. nih.gov

For Anti-Tumor Activity: The inhibition of specific protein kinases is a key pharmacodynamic biomarker for pyrimidine-based anti-cancer agents. nih.gov Kinase inhibitory assessments have shown that certain pyrido[2,3-d]pyrimidine derivatives can block the activity of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)/cyclin D1. nih.gov

For Anti-Fibrotic Effects: In preclinical models of liver fibrosis, several biomarkers are used to validate efficacy. These include the measurement of collagen deposition via Picro-Sirius red staining, quantification of hydroxyproline (B1673980) content, and ELISA-based detection of Collagen type I alpha 1 (COL1A1) protein expression. nih.gov A reduction in the expression of the pro-fibrotic cytokine TGF-β is also a validated biomarker.

Comparative Efficacy Studies with Benchmark Compounds

To establish the therapeutic potential of new chemical entities, their efficacy is often compared against existing standard-of-care or benchmark compounds.

In the context of anti-fibrotic activity , novel 2-(pyridin-2-yl) pyrimidine derivatives were found to have better activity than the established anti-fibrotic drug Pirfenidone in an in vitro assay using rat hepatic stellate cells. nih.gov The table below summarizes the inhibitory concentrations (IC₅₀) for the most potent derivatives compared to the benchmark.

Table 1: Comparative Anti-Fibrotic Activity of Pyrimidine Derivatives

Compound Target/Assay IC₅₀ (μM) Benchmark(s) Benchmark IC₅₀ (μM) Source
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) Rat Hepatic Stellate Cells (HSC-T6) 45.69 Pirfenidone >100 nih.gov

For anti-tumor activity , pyrido[2,3-d]pyrimidine derivatives have been evaluated against the standard chemotherapeutic agent Doxorubicin. nih.gov One lead compound demonstrated greater potency against several cancer cell lines. nih.gov

Table 2: Comparative Anti-Tumor Activity of a Pyrido[2,3-d]pyrimidine Derivative

Compound Cell Line IC₅₀ (μM) Benchmark Benchmark IC₅₀ (μM) Source
Compound 5a¹ HepG-2 (Liver Cancer) 0.3 Doxorubicin 0.6 nih.gov
Compound 5a¹ PC-3 (Prostate Cancer) 6.6 Doxorubicin 6.8 nih.gov
Compound 5a¹ HCT-116 (Colon Cancer) 7.0 Doxorubicin 12.8 nih.gov

¹ 7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one

Computational Chemistry and Chemoinformatics in 2 Pyrimidin 4 Yl Nicotinic Acid Research

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to model the intrinsic properties of a molecule based on its electronic structure. These calculations provide a foundational understanding of the molecule's stability, reactivity, and potential interaction sites.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govschrodinger.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. nih.gov Conversely, a small gap indicates a molecule is more polarizable and reactive. nih.govnih.gov

From the energies of the HOMO and LUMO, several key reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO). rsc.org

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1 / η). Soft molecules are more reactive. nih.gov

While specific DFT calculations for 2-pyrimidin-4-yl-nicotinic acid are not extensively published, the following table presents representative values for related heterocyclic compounds to illustrate the application of these descriptors.

Table 1: Representative Quantum Chemical Reactivity Descriptors for Heterocyclic Compounds Data is illustrative and based on calculations for similar molecular scaffolds.

DescriptorFormulaValue (eV)Significance
HOMO Energy (EHOMO)-I~ -5.0 to -7.0Indicates electron-donating ability
LUMO Energy (ELUMO)-A~ -1.0 to -3.0Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO~ 2.0 to 4.0Index of chemical stability and reactivity nih.govschrodinger.com
Ionization Potential (I)-EHOMO~ 5.0 to 7.0Propensity to be oxidized
Electron Affinity (A)-ELUMO~ 1.0 to 3.0Propensity to be reduced
Electronegativity (χ)(I+A)/2~ 3.0 to 5.0Overall electron-attracting power
Chemical Hardness (η)(I-A)/2~ 1.0 to 2.0Resistance to deformation of electron cloud
Chemical Softness (S)1/η~ 0.5 to 1.0Index of molecular reactivity

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict how a molecule will interact with other chemical species. wuxiapptec.com An MEP map illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential). wuxiapptec.comnih.gov

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylic acid group. These regions are nucleophilic and act as hydrogen bond acceptors, making them primary sites for interaction with electrophiles or hydrogen bond donors on a biological target. researchgate.netresearchgate.net

Positive Potential (Blue): Located around the hydrogen atom of the carboxylic acid, highlighting its acidic nature and ability to act as a hydrogen bond donor.

Neutral Potential (Green): Predominantly over the carbon-hydrogen bonds of the aromatic rings.

This predictive mapping guides the understanding of non-covalent interactions, which are crucial for ligand-receptor binding. nih.gov

Quantum chemical calculations can simulate the spectroscopic signatures of a molecule, such as its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.govresearchgate.net By comparing these computationally predicted spectra with experimentally obtained data, researchers can confirm the molecular structure and assign specific vibrational modes or chemical shifts to the correct atoms. researchgate.netmdpi.com This is particularly valuable for verifying the successful synthesis of novel derivatives of the this compound scaffold, ensuring that the desired chemical transformations have occurred. nih.govmdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are chemoinformatic techniques that model the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are central to structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, expressed as a binding affinity or docking score. ashdin.commdpi.com Pyrimidine and nicotinic acid derivatives have been studied as inhibitors for a wide range of protein targets, including various kinases and enzymes implicated in disease. nih.govmdpi.com

A docking study of this compound would involve placing the molecule into the active site of a target protein and evaluating the resulting conformations based on a scoring function. The results would predict the binding mode and provide a binding affinity value (e.g., in kcal/mol), which helps to rank its potential efficacy compared to other compounds. researchgate.netnih.gov

Table 2: Illustrative Molecular Docking Results for Pyrimidine-Based Inhibitors This table presents hypothetical data based on typical results for related compounds to demonstrate the application of the technique.

Target Protein (PDB ID)LigandBinding Affinity (ΔG, kcal/mol)Predicted Interacting Residues
Cyclin-Dependent Kinase 2 (CDK2)Pyrimidine-based inhibitor-8.5Leu83, Glu81, Phe80, Asp86
Butyrylcholinesterase (BuChE)2,4-disubstituted pyrimidine-9.2Trp82, Gly116, Gly117, Ala199
Cyclooxygenase-2 (COX-2)Pyrimidine-2-thiol derivative-7.9Arg120, Tyr355, Ser530, Val523

Following a docking simulation, a protein-ligand interaction fingerprint (IFP) can be generated to provide a detailed, residue-by-residue breakdown of the binding interactions. nih.govresearchgate.net An IFP is often represented as a binary string or a diagram that catalogues the specific types of interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges, π-π stacking) between the ligand and each amino acid in the binding pocket. researchgate.netcityu.edu.hk

For this compound, an interaction fingerprint would likely highlight:

Hydrogen Bonds: Formed between the carboxylic acid group and the pyrimidine nitrogens with polar or charged residues (e.g., Arginine, Aspartate, Serine) in the active site. researchgate.net

π-π Stacking: Occurring between the pyridine (B92270) or pyrimidine rings and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic Interactions: Involving the aromatic rings and nonpolar residues such as Leucine, Valine, or Alanine. nih.gov

This detailed analysis is crucial for understanding the structural basis of molecular recognition and for designing derivatives with improved affinity and selectivity.

Virtual Screening and De Novo Drug Design Approaches for Novel Analogs

There is no available information on virtual screening campaigns or de novo design studies that have used this compound as a starting point for the discovery of novel analogs. Such research would typically involve computational techniques to screen large libraries of virtual compounds for potential binding to a biological target or to design new molecules with desired properties from the ground up.

Cheminformatics Analysis for Compound Library Design and Lead Optimization

Similarly, literature detailing the use of cheminformatics for the design of compound libraries based on the this compound scaffold or for its lead optimization is not available. This type of analysis would involve the computational evaluation of molecular descriptors, structure-activity relationships (SAR), and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to guide the synthesis of more potent and effective compounds.

Given the absence of specific data, no research findings or data tables can be presented at this time.

Future Research Directions and Translational Outlook for 2 Pyrimidin 4 Yl Nicotinic Acid

Exploration of Novel Therapeutic Indications and Polypharmacology

The structural backbone of 2-pyrimidin-4-yl-nicotinic acid, which features a pyrimidine (B1678525) ring, is a well-established pharmacophore with diverse therapeutic applications. Pyrimidine derivatives have been successfully developed as antimicrobial, antimalarial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. nih.gov This broad spectrum of activity suggests that this compound and its derivatives could be explored for a multitude of diseases.

Future research should focus on screening this compound and its analogs against a wide array of biological targets. Given the known activities of pyrimidines, initial investigations could target kinases, which are often implicated in cancer and inflammatory diseases. For instance, some pyrimidine-based drugs have shown efficacy as anti-EGFR agents in lung cancer and as dual EGFR/HER2 inhibitors in breast cancer cell lines. nih.gov

Furthermore, the nicotinic acid component of the molecule, also known as niacin or vitamin B3, is a well-known lipid-lowering agent used to treat hyperlipidemia. nih.govdrugbank.comnih.gov It effectively reduces total cholesterol, LDL, VLDL, and triglycerides while increasing HDL cholesterol. nih.govoregonstate.edu This dual nature of the this compound structure opens up the possibility of polypharmacology, where a single compound can modulate multiple targets, potentially leading to synergistic therapeutic effects or novel treatment paradigms for complex diseases like metabolic syndrome or cardiovascular diseases with an inflammatory component. The anti-atherosclerotic activities of nicotinic acid, which involve modulating inflammation and oxidative stress, further support this potential. oregonstate.edu

Derivatives of nicotinic acid have also been investigated for their neuroprotective effects, showing potential in models of dementia by inhibiting acetylcholinesterase, reducing neuroinflammation, and exhibiting antioxidant properties. nih.gov This suggests another promising avenue for the exploration of this compound's therapeutic potential.

Development of Advanced Synthetic Methodologies for Scalable and Sustainable Production

The advancement of this compound from a laboratory curiosity to a viable therapeutic agent will heavily rely on the development of efficient, scalable, and sustainable synthetic methods. Current synthetic strategies for pyrimidine derivatives often involve condensation, coupling, or cyclization reactions using various starting materials like chalcones, amidines, and guanidine. researchgate.net

Future research in this area should aim to improve upon existing methods by exploring novel catalytic systems, such as ruthenium- or nickel-catalyzed reactions, which have shown promise in the synthesis of other pyrimidine derivatives. researchgate.net Additionally, multicomponent reactions, which allow for the construction of complex molecules in a single step, could offer a more atom-economical and efficient approach. researchgate.net

A key focus should be on developing synthetic routes that are not only high-yielding but also environmentally friendly. This includes the use of greener solvents, reducing the number of synthetic steps, and utilizing readily available and non-toxic starting materials. Biocatalytic processes, which employ enzymes to carry out chemical transformations, represent a particularly attractive avenue for sustainable production. frontiersin.org Recent advancements in enzyme engineering and screening techniques like metagenomics and proteomics are paving the way for the discovery of novel biocatalysts with improved efficiency and stability for the synthesis of nicotinic acid and its derivatives. frontiersin.org

For instance, a convenient four-step procedure has been reported for the synthesis of a key intermediate of 2-(pyridin-2-yl) pyrimidine derivatives, involving esterification, N-oxidation, cyanation, and reduction. nih.gov Further optimization of such routes for this compound, potentially through flow chemistry or other process intensification technologies, will be crucial for its large-scale production.

Integration of Multi-Omics Data for Systems-Level Understanding of Biological Effects

To fully elucidate the biological effects of this compound, a systems-level approach integrating various "omics" data is essential. Multi-omics, which combines genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the molecular changes induced by a compound within a biological system. nih.govd4-pharma.com This comprehensive analysis can help identify the primary targets, off-target effects, and downstream signaling pathways modulated by this compound.

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or tissues treated with the compound, researchers can gain a deeper understanding of its mechanism of action. researchgate.net This information is invaluable for predicting both therapeutic efficacy and potential toxicity. For example, integrating multi-omics data has been successfully used to identify distinct molecular subtypes of cancer and to understand the interplay of different biomolecules in disease progression. nih.gov

Machine learning and deep learning algorithms are becoming increasingly important for integrating and interpreting these large and complex datasets. researchgate.netnih.gov These computational tools can help identify novel biomarkers for patient stratification and predict treatment response. arxiv.org For this compound, a multi-omics approach could reveal its impact on metabolic pathways, inflammatory responses, and cell cycle regulation, providing a solid foundation for its clinical development.

Development of Targeted Delivery Strategies to Enhance Efficacy and Specificity (where applicable)

For certain therapeutic applications, particularly in cancer treatment, targeted delivery strategies can significantly enhance the efficacy of a drug while minimizing side effects. nih.gov If this compound is found to have potent anticancer activity, developing methods to specifically deliver it to tumor cells would be a critical next step.

One promising approach is the use of nanocarriers, such as nanoparticles or liposomes, which can be engineered to target cancer cells. nih.govnih.gov For example, pyrimidine-based anticancer agents have been successfully encapsulated in low-density lipoprotein (LDL) nanoparticles to enhance their uptake by cancer cells that overexpress the LDL receptor. nih.gov This strategy not only increases the drug concentration at the tumor site but also leverages a natural biological pathway for cellular entry.

Another strategy involves priming the tumor microenvironment to improve drug penetration and retention. nih.gov This could involve pre-treating with agents that alter the tumor vasculature or extracellular matrix, making it more permeable to the drug-loaded nanocarriers. The development of such targeted delivery systems would be a key translational step, moving this compound from a promising compound to a clinically viable therapeutic.

Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology

The multifaceted nature of this compound research necessitates a highly collaborative and interdisciplinary approach. Chemical biology, which sits (B43327) at the interface of chemistry and biology, provides the ideal framework for such endeavors. nih.govhilarispublisher.commdpi.com

Effective research and development will require the expertise of synthetic chemists to design and produce novel derivatives, medicinal chemists to optimize their pharmacological properties, and biologists to evaluate their activity in various disease models. Furthermore, collaboration with computational biologists and bioinformaticians will be crucial for analyzing multi-omics data and identifying key molecular targets and pathways. hilarispublisher.com

Establishing partnerships between academic research institutions, pharmaceutical companies, and biotechnology firms will be essential to accelerate the translation of basic research findings into clinical applications. These collaborations can facilitate access to specialized equipment, high-throughput screening platforms, and clinical trial expertise. By fostering an environment of open innovation and knowledge sharing, the full therapeutic potential of this compound can be realized.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are optimal for characterizing 2-Pyrimidin-4-yl-nicotinic acid?

  • Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm the pyrimidine and nicotinic acid moieties, focusing on aromatic proton shifts (δ 7.5–9.0 ppm) and carboxyl group signals. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₀H₈N₃O₂ requires m/z 218.0564). HPLC with UV detection (λ ~260 nm) ensures purity (>95%) .

Q. How does the electronic configuration of this compound influence its solubility and reactivity?

  • Methodological Answer : The electron-deficient pyrimidine ring enhances solubility in polar aprotic solvents (e.g., DMSO) but reduces stability in acidic conditions. Reactivity at the carboxyl group can be probed via esterification or amidation, monitored by FT-IR (C=O stretch at ~1700 cm⁻¹) and TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines : use fume hoods for powder handling (risk of inhalation), wear nitrile gloves (prevents dermal exposure), and store in airtight containers under inert gas (N₂) to prevent oxidation. Emergency procedures include rinsing eyes with water (15+ minutes) and consulting SDS for spill management .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the catalytic activity of this compound derivatives under varying pH conditions?

  • Methodological Answer : Conduct pH-dependent kinetic studies (pH 3–9) using UV-Vis spectroscopy to track reaction rates. Apply multivariate analysis (ANOVA) to identify pH-sensitive functional groups. Cross-validate with DFT calculations (e.g., Gaussian software) to model protonation states and active site interactions .

Q. What strategies mitigate competing reaction pathways during the synthesis of this compound analogues?

  • Methodological Answer : Optimize reaction conditions via DoE (Design of Experiments) : vary temperature (80–120°C), catalyst loading (e.g., Pd/C, 1–5 mol%), and solvent polarity (DMF vs. THF). Monitor intermediates by LC-MS and isolate products using column chromatography (C18 reverse-phase) .

Q. How can researchers design assays to evaluate the enzyme inhibition potential of this compound derivatives?

  • Methodological Answer : Use fluorescence-based assays (e.g., tryptophan quenching for binding affinity) with recombinant enzymes (e.g., kinases). Calculate IC₅₀ values via dose-response curves (0.1–100 µM). Validate selectivity using SPR (Surface Plasmon Resonance) against a panel of related enzymes .

Q. What computational approaches predict the bioactivity of this compound in drug discovery pipelines?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) with target proteins (e.g., COX-2 or EGFR) to assess binding poses. Train QSAR models using descriptors like logP, topological polar surface area, and H-bond donor/acceptor counts. Validate predictions with in vitro cytotoxicity assays (MTT protocol) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points of this compound derivatives?

  • Methodological Answer : Replicate synthesis under controlled conditions (e.g., anhydrous N₂ atmosphere) and verify purity via DSC (Differential Scanning Calorimetry) . Compare results with literature (e.g., mp 149–152.5°C for 4-Pyrimidin-2-ylaniline ). Contradictions may arise from polymorphic forms or residual solvents, resolved by PXRD and ¹H NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.